4-Chloroanisole-2,3,5,6-d4

GC-MS LC-MS Isotope Dilution

4-Chloroanisole-2,3,5,6-d4 is a quad-deuterated analog of 4-chloroanisole (CAS 623-12-1), in which the four aromatic hydrogen atoms at positions 2, 3, 5, and 6 are replaced by deuterium. With a molecular weight of 146.61 Da—exactly 4.03 Da heavier than the unlabeled parent (142.58 Da)—this compound is purpose-built for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows.

Molecular Formula C7H3ClD4O
Molecular Weight 146.6075271
CAS No. 1219804-86-0
Cat. No. B1148693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroanisole-2,3,5,6-d4
CAS1219804-86-0
Synonyms4-Chloroanisole--d4
Molecular FormulaC7H3ClD4O
Molecular Weight146.6075271
Structural Identifiers
SMILESCOC1=CC=C(C=C1)Cl
InChIInChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroanisole-2,3,5,6-d4 (CAS 1219804-86-0): Deuterated Internal Standard for Chloroanisole Quantification


4-Chloroanisole-2,3,5,6-d4 is a quad-deuterated analog of 4-chloroanisole (CAS 623-12-1), in which the four aromatic hydrogen atoms at positions 2, 3, 5, and 6 are replaced by deuterium . With a molecular weight of 146.61 Da—exactly 4.03 Da heavier than the unlabeled parent (142.58 Da)—this compound is purpose-built for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows [1]. Its primary differentiation lies in its defined isotopic labeling pattern, which provides a consistent +4 Da mass shift without altering the chromatographic retention time or ionization efficiency of the analyte, enabling precise isotope-dilution quantification of 4-chloroanisole in environmental, food-safety, and pharmaceutical matrices .

Why Unlabeled 4-Chloroanisole or Alternative Deuterated Analogs Cannot Replace 4-Chloroanisole-2,3,5,6-d4 in Quantitative MS


Substituting unlabeled 4-chloroanisole as an internal standard introduces isobaric interference with the target analyte, rendering isotope-dilution mass spectrometry impossible because both species produce identical precursor and product ions [1]. Alternative deuterated chloroanisole analogs—such as 2,4,6-trichloroanisole-d5, pentachloroanisole-d3, or methoxy-d3-labeled 4-chloroanisole—exhibit different chromatographic retention times (due to altered halogenation or deuteration at the polar methoxy group), different ionization efficiencies, and/or different matrix-effect susceptibility compared to the native 4-chloroanisole analyte [2]. These physicochemical mismatches violate the fundamental requirement of stable-isotope-dilution assays: that the internal standard must co-elute with and ionize identically to the target analyte to correct for extraction losses, injection variability, and matrix suppression [3]. 4-Chloroanisole-2,3,5,6-d4, by retaining ring deuteration remote from the methoxy group, preserves near-identical chromatographic behavior while providing a clean +4 Da mass separation.

Quantitative Evidence for Selecting 4-Chloroanisole-2,3,5,6-d4 Over Closest Analogs


Mass Spectrometric Resolution: +4 Da Mass Shift Ensures Baseline Separation from Unlabeled Analyte

4-Chloroanisole-2,3,5,6-d4 provides a +4.03 Da mass increase (146.61 Da) relative to unlabeled 4-chloroanisole (142.58 Da) [REFS-1, REFS-2]. This mass shift ensures that the [M]+ or [M+H]+ signals of the internal standard and the native analyte are separated by a full 4 m/z units in MS1, and correspondingly in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, eliminating cross-contribution effects that plague +3 Da or +2 Da labeled analogs in quadrupole-based instruments [2]. By contrast, 4-chloroanisole-d3 (methoxy-d3) offers only a +3 Da shift at the polar moiety, which can co-elute but with increased risk of hydrogen-deuterium exchange under protic solvent conditions.

GC-MS LC-MS Isotope Dilution Internal Standard

Isotopic Enrichment: 99 atom% D Minimizes Unlabeled Background in Trace-Level Quantification

The product is specified at 99 atom% D isotopic enrichment with a minimum of 98% chemical purity [1]. At 99 atom% D, the residual unlabeled fraction (d0 species) is approximately 1% of the total, which contributes minimally to the analyte signal at the unlabeled m/z channel. This is a measurable advantage over deuterated analogs offered at 97–98 atom% D, where the 2–3% d0 carryover can inflate the apparent analyte concentration by >5% at low calibration levels [2]. For 4-chloroanisole quantification in drinking water at ng/L levels—where regulatory thresholds (e.g., EU Water Framework Directive) require limits of detection below 1 ng/L—this reduction in isotopic impurity directly translates into improved method accuracy and lower limits of quantification [3].

Isotopic Purity Trace Analysis Environmental Monitoring Food Safety

Ring-Specific Deuteration Pattern Avoids Methoxy-Group H/D Exchange Artifacts

The deuterium label in 4-Chloroanisole-2,3,5,6-d4 is positioned exclusively on the aromatic ring (positions 2,3,5,6), with the methoxy (-OCH3) group remaining fully protiated . In contrast, 4-chloroanisole-d3 variants carrying deuterium on the methoxy group are susceptible to acid- or base-catalyzed hydrogen-deuterium back-exchange during sample preparation, extraction, or prolonged storage in protic solvents (e.g., water, methanol), leading to time-dependent drift in the internal standard signal and compromised quantification accuracy [1]. Ring-deuterated aromatics are chemically more inert to exchange under typical analytical conditions (pH 2–8, ambient temperature), providing superior signal stability over 24–72 hour analytical sequences .

Deuterium Exchange Sample Preparation LC-MS Compatibility

Chemical Purity and Long-Term Storage Stability Supporting Multi-Year Method Continuity

The product is manufactured to a minimum of 98% chemical purity (GC or HPLC), with the certificate of analysis confirming both isotopic enrichment and chemical purity per batch [1]. The manufacturer (CDN Isotopes, now part of LGC Standards) specifies that the compound is stable for at least three years when stored at room temperature under recommended conditions; re-analysis for chemical purity is advised after this period . This defined shelf-life guidance, backed by ISO 17034 and ISO/IEC 17025 accredited production, contrasts with generic deuterated reagents that lack batch-specific certificates or defined stability windows, thereby supporting multi-year analytical method continuity for accredited laboratories operating under ISO 17025 or GLP [2].

Reference Standard Method Validation Stability Quality Control

Chromatographic Co-Elution Fidelity: Ring Deuteration Preserves Reversed-Phase Retention Time

Deuteration on the aromatic ring (as opposed to the methoxy group) minimally perturbs the analyte's octanol-water partition coefficient (log P ≈ 2.8 for unlabeled 4-chloroanisole), preserving the reversed-phase chromatographic retention characteristics essential for co-elution with the native analyte [1]. Literature on deuterated internal standards demonstrates that ring-deuterated aromatics typically exhibit retention time shifts of <0.05 min on standard C18 columns (150 mm, 5 μm, isocratic elution), whereas polar-group deuteration (e.g., -OCD3) can shift retention by 0.1–0.3 min due to altered hydrogen-bonding interactions with silica- and polymer-based stationary phases [2]. This near-perfect co-elution is a prerequisite for matrix-effect correction in electrospray ionization (ESI) LC-MS/MS applications.

Chromatography HPLC SPME Retention Time Matching

Cost-Effectiveness Ratio: Quad-Deuteration Balances Synthetic Complexity with Analytical Utility

4-Chloroanisole-2,3,5,6-d4 is commercially available in 0.25 g and 0.5 g units from multiple accredited suppliers (CDN/LGC, Toronto Research Chemicals, Kanto Chemical), with pricing structured for routine analytical use [1]. The quad-deuteration pattern (4× D incorporation) occupies a cost-effectiveness sweet spot: it is sufficiently labeled to achieve the required +4 Da separation for robust MS quantification, yet avoids the exponential cost increase associated with perdeuteration (d7: all seven hydrogens replaced) or 13C-labeling, which can increase the price 3–10× per labeled position due to precursor cost and synthetic complexity . For laboratories requiring a dedicated internal standard for 4-chloroanisole quantification across multiple projects, the d4 variant provides the necessary analytical performance at a procurement cost that supports scalable deployment.

Procurement Cost-Benefit Isotopic Purity

High-Impact Application Scenarios for 4-Chloroanisole-2,3,5,6-d4 Based on Quantitative Differentiation


Quantification of 4-Chloroanisole in Drinking Water by Isotope-Dilution HS-SPME-GC-MS/MS

Regulatory frameworks such as the EU Drinking Water Directive and US EPA Method 524 require quantification of volatile organic contaminants at sub-μg/L levels. Using 4-Chloroanisole-2,3,5,6-d4 as a SIL-IS in headspace solid-phase microextraction (HS-SPME) coupled to GC-MS/MS, the +4 Da mass shift (146.61 Da vs. 142.58 Da) enables interference-free selected reaction monitoring at the M+4 precursor ion. The 99 atom% D enrichment keeps residual d0 background below 1%, ensuring that limits of quantification below 1 ng/L are achievable—essential for detecting chloroanisole off-flavor compounds that are sensorially active at low ng/L concentrations [REFS-1, REFS-2].

Cork Taint and Wine Quality Control: Differentiating 4-Chloroanisole from Co-Eluting Chloroanisoles

In wine and cork analysis, 4-chloroanisole must be differentiated from 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA), and pentachloroanisole (PCA), all of which contribute to musty off-flavors. While TCA-d5 is commercially available as an internal standard for TCA-specific methods, 4-chloroanisole-2,3,5,6-d4 fills the gap for 4-chloroanisole-specific quantification in multi-analyte panels. Its ring-deuteration pattern ensures that it does not co-elute with or interfere at the retention times of other chloroanisole internal standards (e.g., TCA-d5), enabling simultaneous isotope-dilution quantification of multiple chloroanisole species in a single GC-MS run [3].

Metabolic Fate Studies of Chlorinated Aromatic Compounds Using 4-Chloroanisole-2,3,5,6-d4 as a Tracer

In pharmaceutical and agrochemical research, 4-chloroanisole serves as a model substrate for studying oxidative metabolism of chloroarenes by cytochrome P450 enzymes. Administering 4-chloroanisole-2,3,5,6-d4 as a tracer in in vitro microsomal incubations enables mass-balance determination through stable-isotope dilution, with the ring-deuterated structure resisting metabolic H/D exchange that would confound quantification. The +4 Da mass tag facilitates differentiation of the parent tracer from any unlabeled metabolite formed via O-demethylation or hydroxylation, supporting accurate kinetic parameter estimation (Km, Vmax) .

Environmental Forensics and Compound-Specific Isotope Analysis (CSIA) of Chloroanisole Contaminants

Compound-specific isotope analysis (CSIA) of chlorine and hydrogen isotopes in 4-chloroanisole is increasingly used to distinguish industrial pollution sources from natural chloroanisole formation in soils and sediments. 4-Chloroanisole-2,3,5,6-d4 serves a dual role: (a) as an internal standard for concentration determination by GC-MS, and (b) as a quality-control spike in δ37Cl and δ2H CSIA workflows, where the known isotopic composition of the deuterated standard provides a verification point for instrument stability and isotopic fractionation correction algorithms across analytical sequences [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroanisole-2,3,5,6-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.